

Technical Guide: Physicochemical Properties of (16R)-Dihydrositsirikine

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

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Introduction

(16R)-Dihydrositsirikine is a natural indole alkaloid that has been isolated from sources such as *Catharanthus roseus* (Madagascar periwinkle), a plant renowned for its rich content of bioactive compounds. As a member of the sitsirikine family of alkaloids, its characterization is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a detailed overview of the core physicochemical properties of **(16R)-Dihydrositsirikine**, outlines standard experimental methodologies for their determination, and presents a logical workflow for its isolation and characterization.

Core Physicochemical Data

The known physicochemical properties of **(16R)-Dihydrositsirikine** are summarized in the table below. It is important to note that some of these values, particularly for boiling point, density, and pKa, are predicted based on computational models and may vary from empirically determined values.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃	[1] [2]
Molecular Weight	356.47 g/mol	[1] [2]
CAS Number	6519-26-2	[1]
Physical State	Powder	
Melting Point	215 °C	[1]
Boiling Point (Predicted)	547.5 ± 45.0 °C	[1]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[1]
pKa (Predicted)	14.30 ± 0.10	[1]
Topological Polar Surface Area	65.6 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bonds	5	

Experimental Protocols for Physicochemical Characterization

While specific experimental reports detailing the determination of the above properties for **(16R)-Dihydrositsirikine** are not extensively published, the following section describes standard methodologies widely accepted for natural products and alkaloids.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[\[2\]](#)[\[3\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[\[2\]](#) Impurities tend to lower and broaden the melting range.[\[1\]](#)[\[2\]](#)

General Protocol (Capillary Method):

- Sample Preparation: The **(16R)-Dihydrositsirikine** sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[3]
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2.5-3.5 mm.[4]
- Heating: The capillary tube is placed in a calibrated melting point apparatus with a heating block or an oil bath (Thiele tube).[2]
- Determination: The sample is heated at a controlled rate, typically around 1°C per minute, starting from a temperature about 5°C below the expected melting point.[4]
- Observation: The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it becomes completely liquid (clear point).[4]

Solubility Determination

Solubility is a fundamental property influencing a compound's bioavailability and formulation development. The "shake-flask" method is a standard approach for determining equilibrium solubility.

General Protocol (Shake-Flask Method):

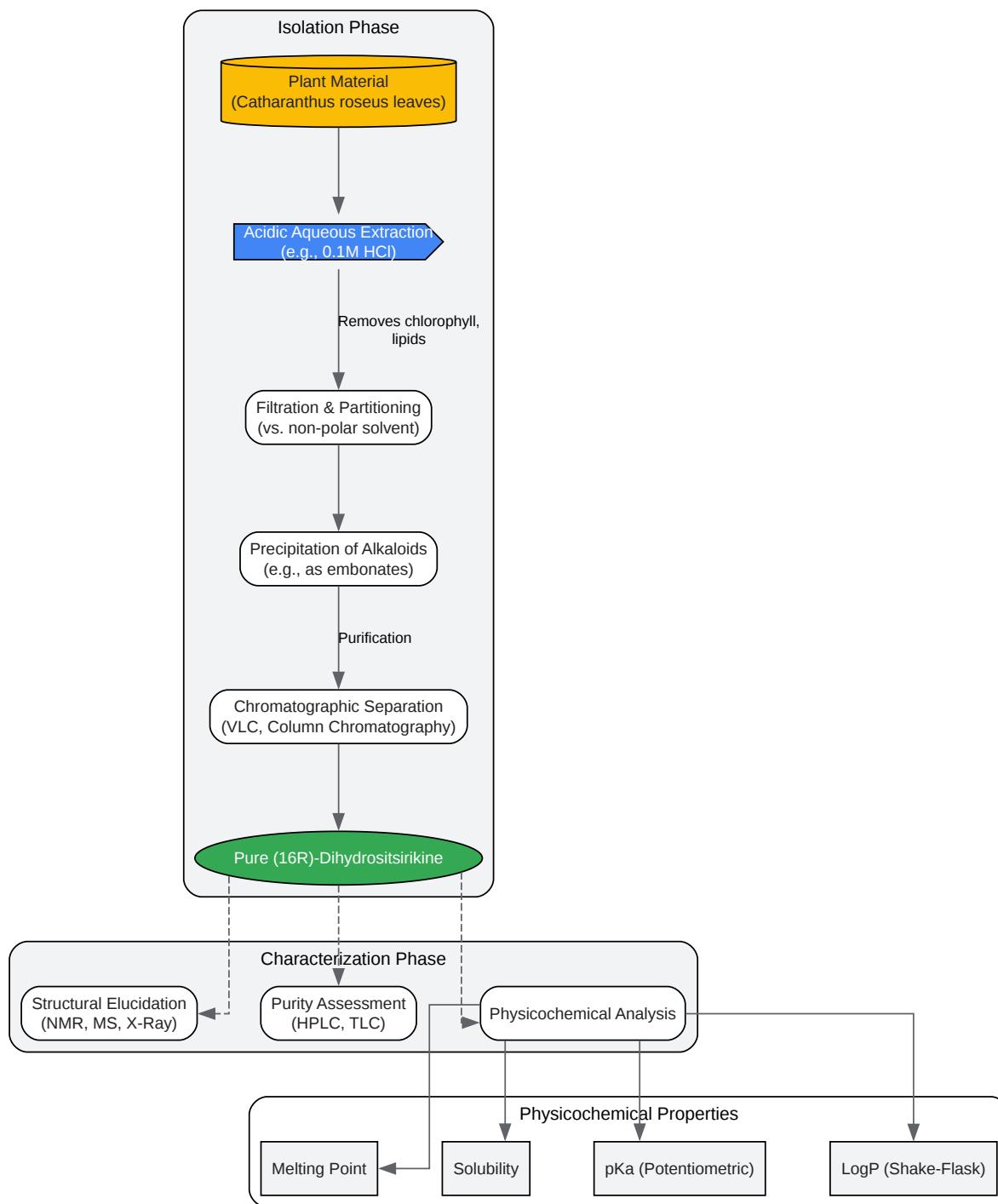
- System Preparation: A surplus amount of **(16R)-Dihydrositsirikine** is added to a vial containing a specific volume of a chosen solvent or buffer system (e.g., water, ethanol, DMSO, or buffers at physiological pH values like 1.2, 4.5, and 6.8).[5]
- Equilibration: The vials are sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
- Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **(16R)-Dihydrositsirikine** in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

- Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[\[5\]](#)

Workflow and Visualization

As specific signaling pathway data for **(16R)-Dihydrositsirikine** is not currently available, the following diagram illustrates a general experimental workflow for its isolation from a natural source, like *Catharanthus roseus*, followed by its physicochemical characterization.

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Caption: Workflow for the Isolation and Physicochemical Characterization of **(16R)-Dihydrositsirikine**.

Biological Activity Context

(16R)-Dihydrositsirikine belongs to the vast family of indole alkaloids, many of which exhibit significant biological activities. For instance, related compounds from *Catharanthus roseus*, such as vinblastine and vincristine, are potent anticancer agents. While specific bioactivity and signaling pathway studies for **(16R)-Dihydrositsirikine** are limited in publicly available literature, indole alkaloids as a class have been shown to interact with numerous cellular targets, including the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in cell proliferation and apoptosis.^[6] Further research is required to elucidate the specific biological role and therapeutic potential of **(16R)-Dihydrositsirikine**.

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